BenchChemオンラインストアへようこそ!

(S)-4-Amino-3-phenylbutanoic acid hydrochloride

GABAB receptor enantioselective pharmacology radioligand binding

(S)-4-Amino-3-phenylbutanoic acid hydrochloride (CAS 52950-37-5) is the hydrochloride salt of the (S)-enantiomer of β-phenyl-γ-aminobutyric acid (phenibut), a chiral GABA analogue belonging to the gabapentinoid class. While the racemic mixture is used clinically in some jurisdictions as an anxiolytic and nootropic agent, enantiomer-resolved pharmacological studies have established that the (R)-enantiomer is the eutomer responsible for GABAB receptor-mediated effects, whereas the (S)-enantiomer (distomer) is pharmacologically silent at GABAB receptors yet retains distinct activity at the α2δ subunit of voltage-dependent calcium channels (VDCCs) and at GABA aminotransferase (GABA-AT).

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 52950-37-5
Cat. No. B1314100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Amino-3-phenylbutanoic acid hydrochloride
CAS52950-37-5
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)O)CN.Cl
InChIInChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1
InChIKeyXSYRYMGYPBGOPS-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Amino-3-phenylbutanoic Acid Hydrochloride (CAS 52950-37-5): Enantiopure S-Phenibut HCl for Stereospecific Pharmacological Research


(S)-4-Amino-3-phenylbutanoic acid hydrochloride (CAS 52950-37-5) is the hydrochloride salt of the (S)-enantiomer of β-phenyl-γ-aminobutyric acid (phenibut), a chiral GABA analogue belonging to the gabapentinoid class [1]. While the racemic mixture is used clinically in some jurisdictions as an anxiolytic and nootropic agent, enantiomer-resolved pharmacological studies have established that the (R)-enantiomer is the eutomer responsible for GABAB receptor-mediated effects, whereas the (S)-enantiomer (distomer) is pharmacologically silent at GABAB receptors yet retains distinct activity at the α2δ subunit of voltage-dependent calcium channels (VDCCs) and at GABA aminotransferase (GABA-AT) [2][3]. The hydrochloride salt form (MW 215.68 g/mol, C10H14ClNO2) offers enhanced aqueous solubility and stability compared to the free base, making it the preferred form for reproducible in vitro and in vivo experimental workflows .

Why Racemic Phenibut or (R)-Phenibut Cannot Substitute for (S)-4-Amino-3-phenylbutanoic Acid Hydrochloride in Stereochemistry-Critical Investigations


Racemic phenibut and (R)-phenibut are not functionally interchangeable with the (S)-enantiomer in research or analytical contexts because the enantiomers exhibit qualitatively divergent pharmacological profiles at two distinct molecular targets. At the GABAB receptor, (R)-phenibut acts as a full agonist (Ki = 92 ± 3 μM), whereas (S)-phenibut is essentially inert (Ki > 1,000 μM), representing an approximately >100-fold difference in affinity [1]. Conversely, at GABA aminotransferase (GABA-AT), the stereochemical relationship inverts: the (S)-enantiomer functions as a substrate, while the (R)-enantiomer acts as a competitive inhibitor [2]. At the α2δ VDCC subunit, both enantiomers bind with comparable affinity (Ki = 23 μM for R- vs. 39 μM for S-) [3], meaning that the (S)-enantiomer uniquely provides a tool to interrogate α2δ-mediated mechanisms in the absence of confounding GABAB agonism. Using racemic material introduces an equimolar (R)-enantiomer contaminant that confounds target deconvolution; using (R)-phenibut alone precludes investigation of GABA-AT substrate activity and stereospecific α2δ pharmacology. Only enantiopure (S)-4-amino-3-phenylbutanoic acid hydrochloride enables clean experimental designs that require pharmacological silence at GABAB receptors.

Quantitative Differentiation of (S)-4-Amino-3-phenylbutanoic Acid Hydrochloride from (R)-Phenibut and Racemic Phenibut: Head-to-Head Binding, Enzymatic, and In Vivo Evidence


GABAB Receptor Binding: (S)-Enantiomer Is Functionally Silent (>100-Fold Weaker Affinity vs. (R)-Phenibut)

In radioligand displacement experiments using the selective GABAB receptor antagonist [3H]CGP54626 on rat brain membranes, (S)-phenibut displayed no measurable displacement activity at the GABAB receptor (Ki > 1,000 μM), confirming its functional silence at this site. By contrast, (R)-phenibut exhibited a Ki of 92 ± 3 μM, racemic phenibut a Ki of 177 ± 2 μM, and the reference agonist baclofen a Ki of 6 ± 1 μM [1]. The (R)-enantiomer thus has >100-fold higher affinity for the GABAB receptor than the (S)-enantiomer [2]. This stereospecific dichotomy establishes (S)-phenibut HCl as the only member of the phenibut enantiomer pair suitable for experiments requiring complete GABAB receptor inactivity.

GABAB receptor enantioselective pharmacology radioligand binding distomer profiling

α2δ VDCC Subunit Binding: (S)-Phenibut Retains Moderate Affinity, Enabling GABAB-Independent Calcium Channel Investigations

Using radiolabelled gabapentin as a subunit-selective ligand in rat brain membrane preparations, equilibrium dissociation constants (Ki) for the α2δ subunit of VDCCs were determined as: (S)-phenibut Ki = 39 ± 5 μM, (R)-phenibut Ki = 23 ± 6 μM, baclofen Ki = 156 ± 40 μM, and gabapentin Ki = 0.05 μM [1]. The (S)-enantiomer thus exhibits only a 1.7-fold lower affinity than (R)-phenibut at α2δ, while being >25-fold weaker than (R)-phenibut at GABAB receptors (Ki > 1,000 μM vs. 92 μM) [2]. This profile—moderate α2δ affinity combined with GABAB silence—creates a unique pharmacological window: (S)-phenibut HCl allows researchers to probe α2δ-mediated effects (e.g., modulation of presynaptic calcium influx) without the confounding influence of GABAB receptor activation.

α2δ subunit voltage-dependent calcium channel gabapentinoid binding selectivity

GABA Aminotransferase Stereospecificity: (S)-Enantiomer Acts as Substrate While (R)-Enantiomer Acts as Competitive Inhibitor

In a systematic study of GABA-AT substrate and inhibitory properties, Silverman et al. (1987) demonstrated that (S)-4-amino-3-phenylbutanoic acid functions as a substrate for GABA aminotransferase, whereas the (R)-enantiomer acts as a competitive inhibitor of the enzyme [1]. This represents a qualitative inversion of functional stereospecificity: the same enzyme processes one enantiomer as a metabolic substrate while being inhibited by its mirror image. This stereochemical switch is unique among the β-aryl-GABA analogues tested, including the baclofen enantiomers, and provides (S)-phenibut HCl with a distinct application as a stereochemical probe for GABA-AT active site topography studies [1].

GABA aminotransferase enzyme stereospecificity GABA metabolism substrate vs. inhibitor

In Vivo Pharmacological Activity: (S)-Phenibut Is Inactive in Behavioral Models at Doses up to 500 mg/kg

In a comprehensive battery of rodent behavioral assays, Dambrova et al. (2008) established that (S)-phenibut was pharmacologically inactive at doses up to 500 mg/kg in tests of locomotor activity (open field), antidepressant efficacy (forced swimming test), and antinociception (tail-flick test). In contrast, (R)-phenibut was approximately two-fold more potent than racemic phenibut across most assays, and at a dose of 100 mg/kg, only (R)-phenibut significantly reduced immobility time in the forced swimming test [1]. The GABAB receptor-selective antagonist CGP35348 blocked the antidepressant, antinociceptive, and locomotor-depressing effects of (R)-phenibut, confirming that these effects are GABAB-mediated—and thus absent in (S)-phenibut [1]. These in vivo data corroborate the in vitro binding findings and establish that (S)-phenibut HCl is behaviorally inert at the GABAB-associated endpoints typically measured for phenibut congeners.

in vivo pharmacology behavioral testing locomotor activity antidepressant screening analgesia

Mitochondrial Protection: (S)-Phenibut and (R)-Phenibut Show Equivalent Inhibition of Calcium-Induced Mitochondrial Swelling In Vitro

Kupats et al. (2020) investigated the mitochondrial-protective effects of both phenibut enantiomers and found that (R)- and (S)-phenibut, each at a concentration of 0.5 μg/mL, equivalently inhibited calcium-induced mitochondrial swelling in brain homogenate preparations and prevented anoxia-reoxygenation-induced increases in mitochondrial H2O2 production and the H2O2/O ratio [1]. This finding demonstrates that mitochondrial protection is a GABAB-independent property shared by both enantiomers, likely mediated through the α2δ VDCC subunit or direct mitochondrial mechanisms. For (S)-phenibut HCl, this represents one of the few identified functional activities that is equipotent to the (R)-enantiomer, distinguishing it from the pronounced enantiomer-dependent differences observed at GABAB receptors and in behavioral pharmacology.

mitochondrial protection calcium-induced swelling traumatic brain injury oxidative stress

Defined Application Scenarios for (S)-4-Amino-3-phenylbutanoic Acid Hydrochloride Based on Verifiable Differentiation Evidence


Enantiomer-Matched Negative Control for GABAB Receptor Pharmacology Studies

In any experimental design investigating GABAB receptor-mediated pharmacology—including radioligand binding displacement assays, functional cAMP inhibition assays, or electrophysiological recordings of GABAB-activated GIRK currents—(S)-phenibut HCl (Ki > 1,000 μM at GABAB) serves as the only enantiomerically and structurally matched negative control. Unlike vehicle-only controls, it accounts for potential non-specific binding or off-target effects inherent to the β-phenyl-GABA scaffold. Its use alongside (R)-phenibut (Ki = 92 μM at GABAB) enables rigorous structure-activity relationship (SAR) interpretation where stereochemistry is the sole variable [1].

Selective Pharmacological Probe for α2δ VDCC Subunit Biology Without GABAB Confounding

For researchers studying calcium channel subunit pharmacology, neuropathic pain mechanisms, or gabapentinoid target engagement, (S)-phenibut HCl (α2δ Ki = 39 μM; GABAB Ki > 1,000 μM) provides a unique tool to isolate α2δ-mediated effects. Neither gabapentin (high α2δ affinity but distinct scaffold), baclofen (weak α2δ affinity, Ki = 156 μM, with potent GABAB agonism), nor (R)-phenibut (dual α2δ/GABAB activity) can achieve this pharmacological selectivity. This application is directly supported by the Zvejniece et al. (2015) binding data and the Belozertseva et al. (2016) demonstration of α2δ-mediated anti-allodynic effects in chronic pain models [2][3].

GABA Aminotransferase Active Site Mapping and Stereochemical Probe Development

The qualitative inversion of GABA-AT activity between enantiomers—(S)-phenibut as substrate, (R)-phenibut as competitive inhibitor—makes (S)-phenibut HCl an indispensable tool for mapping the stereochemical constraints of the GABA-AT active site. This application is relevant to medicinal chemistry programs targeting GABA metabolism in epilepsy, addiction, and other CNS disorders. The (S)-enantiomer can be used in conjunction with the (R)-enantiomer to probe the topology of the enzyme's aryl-binding pocket, as established by Silverman et al. (1987) [4].

Chiral Reference Standard and Enantiopure Synthetic Intermediate

As a single-enantiomer hydrochloride salt with defined stereochemistry (CAS 52950-37-5, typically supplied at ≥97–98% purity by HPLC ), (S)-4-amino-3-phenylbutanoic acid HCl serves as a chiral reference standard for enantiomeric purity determination in quality control of racemic phenibut batches and as an enantiopure building block for the synthesis of stereochemically defined GABA analogues, β-amino acid derivatives, and chiral pharmaceutical intermediates. Its procurement as the HCl salt ensures consistent solubility, storage stability (2–8°C, sealed dry), and ease of handling in both analytical and synthetic workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-Amino-3-phenylbutanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.